3-methyl-7-[(2-phenyl-4-quinolinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other factors that affect the synthesis .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule, the length of bonds, bond angles, and the overall shape of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-7-(2-phenylquinoline-4-carbonyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-25-14-23(29-22(25)28)11-12-26(15-23)21(27)18-13-20(16-7-3-2-4-8-16)24-19-10-6-5-9-17(18)19/h2-10,13H,11-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUDAUWBGJDROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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